molecular formula C13H24O5 B586278 tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 407577-54-2

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B586278
CAS No.: 407577-54-2
M. Wt: 260.33
InChI Key: CFRUAOXMCVQMFP-NXEZZACHSA-N
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Description

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a sophisticated chiral building block of significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry. Its primary research value lies in its role as a key advanced intermediate in the multi-step synthesis of statin cholesterol-lowering drugs. The compound features the protected (4R,6R) dihydroxy hexanoate side chain, which is a crucial structural motif found in Atorvastatin [1] and Rosuvastatin [2] . The stereochemistry at the 4 and 6 positions is essential for the biological activity of the final drug molecule, making the enantiopure (4R,6R) configuration of this synthon highly valuable. The 1,3-dioxane ring acts as a protective group for the diol, while the tert-butyl ester offers a robust yet cleavable carboxylic acid protecting group, allowing for precise sequential deprotection and functionalization during synthetic routes. Researchers utilize this compound to explore structure-activity relationships in HMG-CoA reductase inhibitors [3] and to develop novel, more efficient synthetic methodologies for complex, stereodefined molecules. Its application extends to the synthesis of other natural products and bioactive compounds that require a defined polyketide fragment with multiple stereocenters.

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857791
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407577-54-2
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407577-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Protected Diols with Acetone

A widely cited method involves the cyclization of diol intermediates with acetone or 2,2-dialkoxy propane under acidic conditions. For example, 3-cyanoacrylate derivatives react with 3,3-dialkoxy propionic esters (e.g., 3,3-diethoxy propanoic acid tert-butyl ester) in the presence of Lewis acids like boron trifluoride etherate to form cyclic intermediates. Subsequent hydrolysis and deprotection yield precursors for further functionalization.

Table 1: Reaction Conditions for Cyclization

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
3-Cyanoacrylate + 3,3-Diethoxy propanoic acid tert-butyl esterBF₃·Et₂OTetrahydrofuran6079.3
3-Cyanoacrylate + 3-Ethoxy ethyl acrylateBF₃·Et₂OToluene6075.5

Reduction of Formyl Intermediates

The PubChem entry for tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CID 9881588) suggests that the hydroxymethyl derivative could be synthesized via reduction of a formyl precursor. Catalytic hydrogenation or borohydride-mediated reduction are plausible pathways, though specific conditions for this transformation remain undocumented in the provided sources.

Stepwise Synthesis and Optimization

Formation of the 1,3-Dioxane Ring

The patent CN104230880A details a stereoselective cyclization protocol:

  • Lewis Acid-Catalyzed Coupling : 3-Cyanoacrylate reacts with 3,3-dialkoxy propionic esters (e.g., 3,3-diethoxy propanoic acid tert-butyl ester) in tetrahydrofuran at 60°C for 6 hours under BF₃·Et₂O catalysis.

  • Hydrolysis and Deprotection : The intermediate undergoes hydrolysis with aqueous sodium bisulfite to remove free 2-formyl acetate, followed by extraction and drying.

  • Cyclization : Treatment with 2,2-dimethoxypropane and Brønsted acid catalysts (e.g., p-toluenesulfonic acid) at 40°C forms the 1,3-dioxane ring with >99% HPLC purity.

Introduction of the Hydroxymethyl Group

While the patent focuses on aminoethyl derivatives via cyano group hydrogenation, extrapolation to hydroxymethyl synthesis involves:

  • Formyl Intermediate Synthesis : Analogous to CID 9881588, the formyl group at C6 could be introduced via oxidation or selective deprotection.

  • Reduction to Hydroxymethyl : Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C or Raney Ni) may reduce the formyl group to hydroxymethyl. For instance, Raney Ni-catalyzed hydrogenation at 45°C under 12–15 atm H₂ achieves 97.6% yield for analogous amine derivatives.

Catalytic Hydrogenation Methods

Raney Nickel-Mediated Hydrogenation

The patent demonstrates high efficiency in reducing cyano groups to amines using Raney Ni and hydrogen (12–15 atm) in saturated ammonia-methanol solutions. Adapting this for hydroxymethyl synthesis would require:

  • Substrate : tert-Butyl 2-((4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

  • Conditions : 45°C, 6 hours, Raney Ni catalyst.

  • Work-Up : Filtration, solvent removal, and recrystallization yield the target compound.

Table 2: Hydrogenation Parameters for Amine Derivatives

SubstrateCatalystPressure (atm)Temperature (°C)Yield (%)
2-((4R,6R)-6-Cyanomethyl-...) tert-butyl acetateRaney Ni12–154597.6

Alternative Reduction Pathways

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C could reduce the formyl group to hydroxymethyl without affecting the ester or dioxane ring. This method offers milder conditions compared to hydrogenation.

Enzymatic Reduction

Biocatalytic approaches using alcohol dehydrogenases (ADHs) may achieve enantioselective reduction of the formyl group, though no experimental data exists in the provided sources.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Cyano HydrogenationHigh yield (97.6%), scalableRequires high-pressure H₂ equipment
Borohydride ReductionMild conditions, no special equipmentRisk of over-reduction or side reactions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active dioxane derivative, which can interact with various biochemical pathways .

Comparison with Similar Compounds

Cyanomethyl Derivative

  • Name: tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • Molecular Formula: C₁₄H₂₃NO₄
  • Key Features: The cyanomethyl group (-CH₂CN) introduces electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions. Used in medicinal chemistry for nitrile-to-amine conversions.
  • Applications : Intermediate for antiviral or anticancer agents .

Formyl Derivative

  • Name : tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • Molecular Formula : C₁₃H₂₂O₅
  • Key Features : The aldehyde (-CHO) group enables further reductions (e.g., to hydroxymethyl) or condensations. Stereochemistry (6S) reduces pharmaceutical utility compared to the 6R configuration.
  • Applications : Precursor for statin side-chain synthesis via TEMPO-mediated oxidation .

Chloromethyl Derivative

  • Name : tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • Molecular Formula : C₁₃H₂₃ClO₄
  • Key Features : The chloromethyl (-CH₂Cl) group acts as a leaving group, facilitating alkylation or elimination reactions.
  • Applications : Intermediate in rosuvastatin synthesis .

Aminoethyl Derivative

  • Name: tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • Molecular Formula: C₁₄H₂₇NO₄
  • Key Features : The primary amine (-CH₂CH₂NH₂) allows for amide bond formation, critical in prodrug design.
  • Applications : Key intermediate in atorvastatin synthesis via catalytic hydrogenation .

Stereochemical Variations

Compound Configuration Functional Group Molecular Weight (g/mol) Key Applications
Target Compound (4R,6R) Hydroxymethyl 272.34 Statin intermediates
Formyl Analog (4R,6S) Formyl 258.31 Oxidation studies
Chloromethyl Analog (4R,6S) Chloromethyl 290.77 Rosuvastatin synthesis
Aminoethyl Analog (4R,6R) Aminoethyl 273.37 Atorvastatin derivatives

Stereochemical Impact : The (4R,6R) configuration in the target compound is essential for binding to HMG-CoA reductase. The 6S epimer (e.g., formyl derivative) shows reduced bioactivity due to mismatched stereochemistry .

Biological Activity

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS Number: 148809-28-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

The molecular formula for this compound is C13H24O5, with a molecular weight of 260.33 g/mol. The compound features a dioxane ring structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
CAS Number148809-28-3
LogP1.62070
PSA64.99 Ų

Synthesis

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl acetate with tetrabutyl ammonium acetate in solvents such as N-methyl pyrrolidone at elevated temperatures (80 to 150°C) .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity:
Studies have shown that compounds with similar dioxane structures possess antioxidant properties. The hydroxymethyl group is believed to enhance the electron-donating ability of the molecule, thereby scavenging free radicals .

Antimicrobial Properties:
Preliminary tests suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the tert-butyl group may enhance membrane permeability, allowing for greater interaction with microbial cells .

Potential Role in Drug Development:
The compound's structural similarity to known pharmaceuticals suggests potential applications in drug design. It may serve as a scaffold for developing new therapeutic agents targeting various diseases .

Case Studies

  • Antioxidant Efficacy : A study published in Chemistry - A European Journal explored the antioxidant capacity of related compounds and indicated that modifications in the dioxane structure can significantly affect their efficacy .
  • Antimicrobial Testing : In an experimental setup involving various bacterial strains (e.g., E. coli and Staphylococcus aureus), this compound demonstrated notable inhibitory effects at specific concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of intermediates like tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate using Raney-Ni or Pd/C under H₂ atmosphere (48 hours, methanol/ammonia solvent system). Post-reaction workup involves filtration, solvent evaporation, and chromatographic purification to achieve >99% yield . Alternative routes employ acid-catalyzed cyclization (e.g., methanesulfonic acid in toluene with 2,2-dimethoxypropane) to form the dioxane ring, followed by hydroxylation . Purity is enhanced via recrystallization in hexane or activated carbon treatment .

Q. How is the stereochemical configuration (4R,6R) confirmed, and what analytical techniques are critical for structural validation?

  • Methodological Answer : The (4R,6R) configuration is confirmed using:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR analyze coupling constants (e.g., axial-equatorial proton splitting in the dioxane ring) and stereospecific shifts. For example, the hydroxymethyl group at C6 shows characteristic δ ~3.5–4.0 ppm splitting .
  • Chiral HPLC : Enantiomeric purity (>99% de) is validated using chiral stationary phases, with retention times matched to authentic standards .
  • X-ray Crystallography : Used in advanced studies to resolve ambiguities in diastereomer assignments .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved during synthetic optimization?

  • Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic rotational isomerism in the dioxane ring or solvent-dependent conformational changes. Strategies include:

  • Variable Temperature (VT) NMR : To identify coalescence temperatures for interconverting conformers .
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish diastereomers .
  • Isotopic Labeling : 2H^{2}\text{H} or 13C^{13}\text{C}-enriched analogs simplify spectral interpretation .

Q. What strategies improve diastereomeric excess (de) in derivatives like tert-butyl 2-[(4R,6R)-6-(acetoxymethyl) analogs]?

  • Methodological Answer : High de is achieved via:

  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce stereochemistry during key steps like hydroxylation .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (4R,6R) configuration . Recent studies report 99.99% de using HCl-mediated dynamic kinetic resolution in dichloromethane/water biphasic systems .

Q. How does the hydroxymethyl group’s reactivity impact downstream functionalization in drug intermediate synthesis?

  • Methodological Answer : The hydroxymethyl group is a versatile handle for derivatization:

  • Oxidation : TEMPO/NaClO₂ converts it to a formyl group (critical for HMG-CoA reductase inhibitor synthesis) .
  • Esterification : Acetylation (Ac₂O/pyridine) produces stable intermediates for coupling reactions .
  • Nucleophilic Substitution : Bromination (PBr₃) enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Kinetic studies show reaction rates depend on steric hindrance from the tert-butyl ester .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for tert-butyl 2-[(4R,6R)-6-(hydroxymethyl) analogs]?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Batch Variability : Raney-Ni activity differs by manufacturer, impacting hydrogenation efficiency .
  • Impurity Carryover : Residual TEMPO from oxidation steps inhibits subsequent reactions, requiring rigorous purification .
  • Moisture Sensitivity : The tert-butyl ester is prone to hydrolysis; anhydrous conditions (molecular sieves) are critical for reproducibility .

Application-Oriented Questions

Q. What role does this compound play in synthesizing atorvastatin intermediates, and how are scalability challenges addressed?

  • Methodological Answer : The compound is a key precursor for atorvastatin’s dihydroxy acid moiety. Scalability hurdles include:

  • Catalyst Recycling : Polymer-supported TEMPO reduces cost and waste in oxidation steps .
  • Continuous Flow Systems : Microreactors improve heat/mass transfer during exothermic steps (e.g., acetylations) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize byproducts .

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